Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate hydrochloride
Description
Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate hydrochloride (Molecular Formula: C₆H₁₀F₃NO₂·HCl) is a fluorinated amine derivative with a methyl ester functional group. Its structure comprises a propanoate backbone substituted with a 2,2,2-trifluoroethylamine moiety and a hydrochloride counterion. Key properties include:
Properties
IUPAC Name |
methyl 3-(2,2,2-trifluoroethylamino)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2.ClH/c1-12-5(11)2-3-10-4-6(7,8)9;/h10H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKRBQFHWHQPKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate hydrochloride typically involves the reaction of methyl 3-aminopropanoate with 2,2,2-trifluoroethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The trifluoroethyl group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-[(2,2,2-trifluoroethyl)amino]propanoic acid.
Reduction: 3-[(2,2,2-trifluoroethyl)amino]propanol.
Scientific Research Applications
Chemistry
In chemical research, Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate hydrochloride serves as an intermediate in the synthesis of more complex molecules. Its unique properties allow it to participate in various chemical reactions:
- Oxidation : Can be oxidized to form carboxylic acids or ketones.
- Reduction : The ester group can be reduced to an alcohol.
- Substitution Reactions : The trifluoroethyl group can engage in nucleophilic substitution.
Biology
In biological research, this compound has been studied for its interactions with enzymes and proteins:
- Enzyme Inhibition : Research indicates that it can inhibit specific enzymes involved in metabolic pathways.
- Protein Interactions : Its lipophilicity enhances binding affinity to hydrophobic pockets in proteins.
These interactions make it a candidate for drug development, particularly where high selectivity and potency are required.
Industry
In industrial applications, this compound is utilized in producing specialty chemicals. Its unique properties allow for the creation of materials with specific characteristics beneficial for various applications.
Case Studies and Research Findings
-
Enzyme Interaction Studies :
- A study explored the compound's ability to inhibit enzymes linked to metabolic disorders. Results demonstrated effective inhibition at low concentrations, suggesting potential therapeutic applications .
-
Drug Development Research :
- Research conducted on the pharmacokinetics of this compound showed enhanced absorption and distribution due to its lipophilic nature. This characteristic is crucial for developing oral medications .
-
Chemical Synthesis Applications :
- In synthetic chemistry, researchers have successfully used this compound as a building block for synthesizing novel pharmaceuticals. Its reactivity allows for diverse transformations leading to complex structures .
Mechanism of Action
The mechanism by which Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate hydrochloride exerts its effects depends on its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Fluorinated Amino Acid Derivatives
Key Differences in Functional Groups and Reactivity
Ester vs. Carboxylic Acid: The target compound’s methyl ester group (vs. carboxylic acid in CID 75525878) enhances lipophilicity, favoring membrane permeability.
Aliphatic vs.
Physicochemical Properties
- Molecular Weight : The target compound (221.61 g/mol) is lighter than cyclobutyl (261.67 g/mol) and fluorophenyl (247.68 g/mol) analogs, favoring better bioavailability .
- Polarity : The carboxylic acid derivative (CID 75525878) has higher polarity due to the -COOH group, reducing cell permeability compared to the target’s ester .
- CCS Values : The target’s CCS (141.3 Ų for [M+H]⁺) aligns with moderate-sized molecules, whereas bulkier analogs (e.g., CID 1955519-95-5) likely exhibit higher CCS .
Biological Activity
Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate hydrochloride is a synthetic compound notable for its unique trifluoroethyl group, which significantly influences its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in pharmaceutical research.
Chemical Structure and Properties
The molecular formula of this compound is C6H11ClF3NO2. The compound features an ester derivative of propanoic acid with a trifluoroethyl amino group. The presence of the trifluoroethyl moiety enhances the compound's lipophilicity and solubility, which are critical for its interaction with biological targets .
| Property | Details |
|---|---|
| Molecular Formula | C6H11ClF3NO2 |
| Structural Features | Ester and trifluoroethyl group |
| Biological Applications | Enzyme inhibition, protein interactions |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The trifluoroethyl group enhances binding affinity and selectivity for molecular targets, leading to modulation of various biological pathways. This characteristic makes it a valuable compound in drug development, particularly in contexts requiring high selectivity and potency .
Enzyme Inhibition
Research indicates that this compound can act as an enzyme inhibitor. The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that it can modulate the activity of enzymes related to neurotransmitter synthesis and degradation .
Case Studies
- Neurotransmitter Modulation : In a study examining the effects on neurotransmitter levels in vitro, this compound demonstrated significant inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition suggests potential applications in treating neurodegenerative diseases .
- Anticancer Activity : Another study explored the compound's effects on cancer cell lines. Results indicated that this compound exhibited cytotoxic effects against several cancer types by inducing apoptosis through the modulation of apoptotic pathways .
Applications in Pharmaceutical Research
The unique properties of this compound make it a candidate for various pharmaceutical applications:
- Drug Development : Its ability to selectively inhibit enzymes positions it as a potential lead compound for developing new therapeutics targeting metabolic disorders and cancers.
- Biochemical Probes : The compound is being explored as a biochemical probe to study enzyme mechanisms and protein interactions due to its high binding affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
